4-methoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide
Description
4-Methoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide is a synthetic benzamide derivative featuring a methoxy-substituted benzamide core linked to a 1-methyl-1,2,3,4-tetrahydroquinoline moiety via an ethyl chain. The compound’s structure combines a planar aromatic system (benzamide) with a partially saturated bicyclic system (tetrahydroquinoline), which may confer unique physicochemical and biological properties.
Properties
IUPAC Name |
4-methoxy-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-22-13-3-4-17-14-15(5-10-19(17)22)11-12-21-20(23)16-6-8-18(24-2)9-7-16/h5-10,14H,3-4,11-13H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWUNKQPHRKOLRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)CCNC(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Methoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
- IUPAC Name : this compound
- CAS Number : 946312-60-3
- Molecular Formula : C19H24N2O3
- Molecular Weight : 360.5 g/mol
Biological Activity Overview
The biological activity of this compound has been investigated in various studies focusing on its potential as an anti-cancer agent and its effects on cellular mechanisms.
Antiproliferative Activity
Research has shown that derivatives of benzamide compounds exhibit significant antiproliferative effects against various cancer cell lines. In particular:
- Compounds with methoxy and hydroxyl substitutions have demonstrated selective activity against breast cancer cell lines (MCF-7), with IC50 values ranging from 1.2 to 5.3 µM .
The compound is believed to interact with specific molecular targets involved in cellular proliferation and apoptosis. The presence of the tetrahydroquinoline moiety may enhance its ability to penetrate cellular membranes and modulate signaling pathways associated with cancer cell growth.
Case Studies and Research Findings
Several studies have highlighted the biological activities associated with related compounds and their implications for therapeutic use:
- Antioxidative Activity :
- Antimicrobial Effects :
- Antiviral Activity :
Data Tables
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Analysis
The target compound’s key structural elements are compared below with five analogs from the evidence (Table 1).
Table 1: Structural Comparison of Benzamide Derivatives
*Estimated values for the target compound based on structural similarity.
Key Observations:
Substituent Effects on Electronic Properties: The 4-methoxy group in the target compound is electron-donating, contrasting with the electron-withdrawing trifluoromethyl group in and . This difference may influence solubility, metabolic stability, and binding interactions.
Linker Modifications: The ethyl linker in the target compound and – provides flexibility, whereas analogs in use rigid pyridinyl or nitrophenyl linkers, which may restrict conformational mobility.
Pharmacological Implications (Inferred from Structural Trends)
While explicit biological data are unavailable, structural parallels to compounds in (e.g., thienyl/thiazolyl derivatives) suggest possible roles in modulating kinase activity or protease inhibition. The tetrahydroquinoline moiety, seen in –, is common in CNS-targeting agents due to its ability to cross the blood-brain barrier. The trifluoromethyl group in and is often used to enhance metabolic stability and binding affinity through hydrophobic interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
